molecular formula C18H19N3OS B2801144 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-96-3

3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2801144
CAS No.: 691866-96-3
M. Wt: 325.43
InChI Key: NWVWFOLYVICZOV-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thieno[2,3-b]pyridine family. This compound features a thieno[2,3-b]pyridine core with various substituents, including an amino group, an ethyl group, a phenyl group, and a carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, followed by subsequent functionalization to introduce the ethyl, methyl, and phenyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hypochlorite oxidation is a notable reaction, where hypochlorite acts as the oxidizing agent.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of dimerized products or other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield a variety of substituted thieno[2,3-b]pyridines, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.

Biology: Biologically, 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has shown potential in various biological assays. It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors or other functional materials.

Mechanism of Action

The mechanism by which 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Amino-N-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Lacks the phenyl group.

  • 3-Amino-N-ethyl-4,6-dimethyl-N-phenylpyridine-2-carboxamide: Lacks the thieno core.

  • 3-Amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amide group.

Uniqueness: The presence of the thieno[2,3-b]pyridine core, along with the specific arrangement of substituents, makes this compound unique compared to its analogs. Its reactivity and biological activity may differ significantly due to these structural differences.

This comprehensive overview highlights the importance of 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide in scientific research and its potential applications in various fields. Further studies are necessary to fully understand its properties and develop its practical uses.

Properties

IUPAC Name

3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-4-21(13-8-6-5-7-9-13)18(22)16-15(19)14-11(2)10-12(3)20-17(14)23-16/h5-10H,4,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVWFOLYVICZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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